5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol typically involves the reaction of phenol with a trifluoromethylated ketone under specific conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated alcohols .
Scientific Research Applications
5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2,4-pentanediol: Similar structure but lacks the phenoxy group.
1,1,1-Trifluoro-2-trifluoromethyl-2,4-pentanediol: Similar structure but lacks the phenoxy group.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group but differs in the position of the trifluoromethyl group.
Uniqueness
5-Phenoxy-1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol is unique due to the presence of both phenoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
34848-38-9 |
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Molecular Formula |
C12H12F6O3 |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
1,1,1-trifluoro-5-phenoxy-2-(trifluoromethyl)pentane-2,4-diol |
InChI |
InChI=1S/C12H12F6O3/c13-11(14,15)10(20,12(16,17)18)6-8(19)7-21-9-4-2-1-3-5-9/h1-5,8,19-20H,6-7H2 |
InChI Key |
LLBYRSMBEDHPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
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